2-methyl-N-(1-propyltetrazol-5-yl)benzamide
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Overview
Description
2-methyl-N-(1-propyltetrazol-5-yl)benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 1-propyltetrazole. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
2-methyl-N-(1-propyltetrazol-5-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
2-methyl-N-(1-propyltetrazol-5-yl)benzamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
639047-14-6 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-methyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14,16,18) |
InChI Key |
SQBFLURVZBNDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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